2,3-Dimethyl-4-(trifluoromethylthio)phenol

Catalog No.
S1536439
CAS No.
129644-70-8
M.F
C9H9F3OS
M. Wt
222.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-4-(trifluoromethylthio)phenol

CAS Number

129644-70-8

Product Name

2,3-Dimethyl-4-(trifluoromethylthio)phenol

IUPAC Name

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

InChI

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3

InChI Key

AWSUDEIARBMXTI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)O

Canonical SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)O

Search Findings

Further Exploration

Given the presence of a trifluoromethylthio group, 2,3-Dimethyl-4-(trifluoromethylthio)phenol might hold potential for research in several areas:

  • Medicinal Chemistry: Trifluoromethylthio groups can be used to improve drug potency and metabolic stability []. Research could explore if this compound possesses any biological activity.
  • Material Science: Organofluorine compounds are often used in materials science due to their unique properties []. This compound could be investigated for its potential applications in areas like fluoropolymers or functional materials.

2,3-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound that features a phenolic structure with a trifluoromethylthio substituent. Its molecular formula is C₉H₉F₃OS, and it is recognized for its unique chemical properties stemming from the combination of the dimethyl and trifluoromethylthio groups on the phenol ring. This compound is characterized by a distinct electrophilic aromatic substitution pattern, making it a valuable candidate in various

  • Potential skin and eye irritant: The -OH group can cause irritation upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Unknown toxicity: Without specific data, the potential for toxicity cannot be ruled out.

  • Substitution Reactions: It can react with halogenating agents such as N-bromosuccinimide and N-iodosuccinimide to yield bromo- and iodo-substituted derivatives.
  • Oxidation Reactions: The compound can be oxidized using nitric acid or a mixture of nitric and sulfuric acids, leading to nitro-substituted products.
  • Coupling Reactions: It undergoes Suzuki–Miyaura coupling with phenylboronic acid, resulting in benzyl-substituted derivatives .

Research into the biological activity of 2,3-Dimethyl-4-(trifluoromethylthio)phenol suggests potential interactions with biomolecules, which may indicate its utility in drug development. The trifluoromethylthio group may enhance the compound's binding affinity to biological targets, thus warranting further investigation into its pharmacological properties .

The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves electrophilic aromatic substitution. A common method includes:

  • Direct Electrophilic Trifluoromethylthiolation: This method utilizes N-trifluoromethylsulfanyl aniline in the presence of strong acid promoters such as boron trifluoride diethyl etherate or triflic acid. The reaction is conducted under controlled conditions to optimize yield and purity .
  • Industrial Production: On a larger scale, industrial methods mirror laboratory techniques but focus on optimizing reaction conditions such as reagent concentration and temperature to ensure high yields.

2,3-Dimethyl-4-(trifluoromethylthio)phenol has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for drug development due to its unique chemical properties.
  • Industry: Utilized in developing advanced materials with enhanced stability and specific binding affinities .

Interaction studies involving 2,3-Dimethyl-4-(trifluoromethylthio)phenol focus on its reactivity with various biological targets. Preliminary findings suggest that the trifluoromethylthio group may influence the compound's interaction dynamics, potentially affecting its biological efficacy. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 2,3-Dimethyl-4-(trifluoromethylthio)phenol. These include:

  • 4-(Trifluoromethylthio)phenol
  • 2-(4-(Trifluoromethylthio)phenyl)acetic acid
  • 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride

Uniqueness

The uniqueness of 2,3-Dimethyl-4-(trifluoromethylthio)phenol lies in its specific combination of dimethyl and trifluoromethylthio groups attached to the phenolic structure. This combination imparts distinct chemical properties such as enhanced stability and specific reactivity patterns that are not observed in the similar compounds listed above. The presence of both groups allows for unique synthetic pathways and potential applications that differentiate it from other trifluoromethylthio-substituted phenols .

XLogP3

3.3

Wikipedia

2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol

Dates

Last modified: 08-15-2023

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